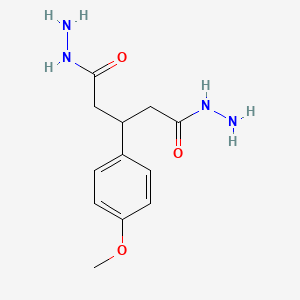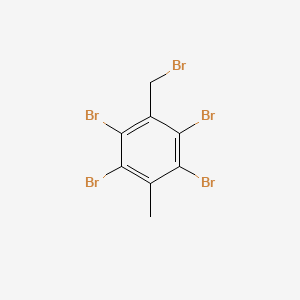![molecular formula C9H15NO3 B14464366 5-[(2-Methylacryloyl)amino]pentanoic acid CAS No. 71183-17-0](/img/structure/B14464366.png)
5-[(2-Methylacryloyl)amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Methylacryloyl)amino]pentanoic acid is an organic compound that belongs to the class of carboxylic acids It features a pentanoic acid backbone with an amino substituent at the 5th position and a 2-methylacryloyl group attached to the amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylacryloyl)amino]pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pentanoic acid and 2-methylacryloyl chloride.
Amidation Reaction: The amino group is introduced at the 5th position of pentanoic acid through an amidation reaction with 2-methylacryloyl chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amidation reaction under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Methylacryloyl)amino]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield this compound oxo derivatives.
Reduction: Reduction can produce 5-[(2-Methylacryloyl)amino]pentanol.
Substitution: Substitution reactions can lead to various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-[(2-Methylacryloyl)amino]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[(2-Methylacryloyl)amino]pentanoic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
5-Aminopentanoic Acid: A δ-amino acid with a similar backbone but lacking the 2-methylacryloyl group.
2-Methylacryloyl Chloride: A related compound used in the synthesis of 5-[(2-Methylacryloyl)amino]pentanoic acid.
Pentanoic Acid: The parent compound of this compound.
Uniqueness
This compound is unique due to the presence of both the amino and 2-methylacryloyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
71183-17-0 |
|---|---|
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
5-(2-methylprop-2-enoylamino)pentanoic acid |
InChI |
InChI=1S/C9H15NO3/c1-7(2)9(13)10-6-4-3-5-8(11)12/h1,3-6H2,2H3,(H,10,13)(H,11,12) |
Clave InChI |
ZUHPLOAXYAMXLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)NCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


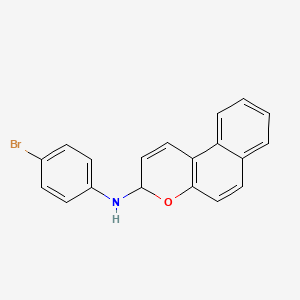
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)
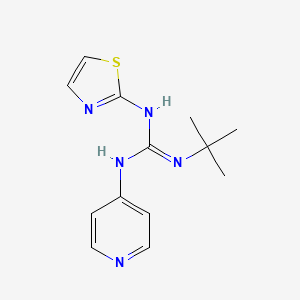

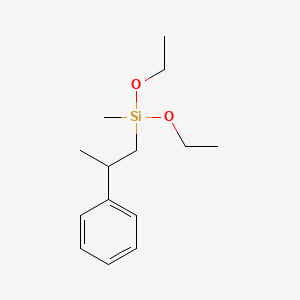
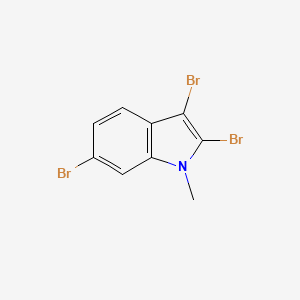
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)

